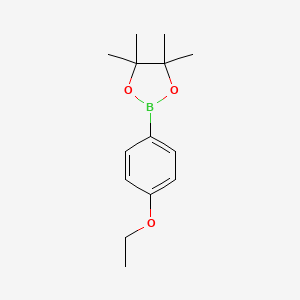

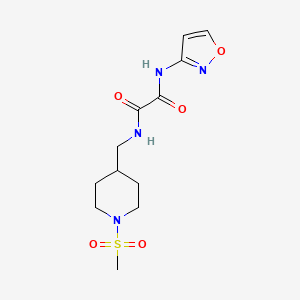

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

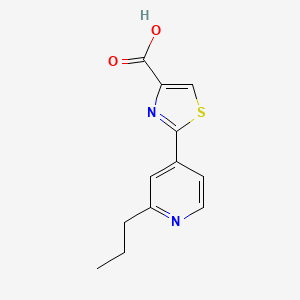

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-ethoxy benzyl boronic acid, is a versatile boronic acid that has been widely used in a variety of scientific and medical research applications. It is a mono-substituted boronic acid that can be used in a variety of synthetic reactions, including Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Stille reactions. It has also been used in a variety of biological and medical research applications, including drug discovery, bioconjugation, and the study of enzyme-catalyzed reactions.

Applications De Recherche Scientifique

Crystal Structure Analysis

2-(4-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, when reacted with o-aminophenol, forms a compound whose crystal structure was analyzed using single-crystal X-ray diffractometer data. This study revealed insights into the orthorhombic structure of the compound, highlighting the role of a tetracoordinated boron atom within the molecule (Seeger & Heller, 1985).

Synthesis of Serine Protease Inhibitors

The synthesis of derivatives of this compound, specifically 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, was explored for their potential inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).

Application in LCD Technology

Novel derivatives of this compound were synthesized for potential applications in Liquid Crystal Display (LCD) technology. These derivatives, being boron-containing polyene systems, are also under investigation for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).

Use in Organic Synthesis

The compound has been employed in the synthesis of various organometallic and organic molecules. For instance, its utilization in the preparation of ortho-modified phenylboronic acid derivatives and in the creation of bulky borane for hydroboration of alkenes showcases its versatility in organic synthesis (Coombs et al., 2006); (Fritschi et al., 2008).

Catalysis and Polymerization

This compound plays a significant role in catalysis and polymerization processes. For instance, its application in the Suzuki-Miyaura coupling polymerization for the synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and head-to-tail regioregularity demonstrates its importance in precision polymer synthesis (Yokozawa et al., 2011).

Development of Fluorescent Probes

Derivatives of this compound, such as a 4-substituted pyrene, have been synthesized for the detection of H2O2 in living cells. These compounds display selectivity and sensitivity, important for developing novel functional materials for biological applications (Nie et al., 2020).

Lipogenic Inhibitors for Therapeutic Applications

Synthesis of novel derivatives of this compound has led to the development of potential lipogenic inhibitors. These derivatives suppress lipogenic gene expression in mammalian hepatocytes and could serve as leads for lipid-lowering drugs (Das et al., 2011).

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-6-16-12-9-7-11(8-10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUFTLGWZJBVII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)

![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)

![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)

![2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2719711.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)